2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-N-isopropyl-acetamide
CAS No.:
Cat. No.: VC13470369
Molecular Formula: C9H14ClN3OS
Molecular Weight: 247.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14ClN3OS |
|---|---|
| Molecular Weight | 247.75 g/mol |
| IUPAC Name | 2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-propan-2-ylacetamide |
| Standard InChI | InChI=1S/C9H14ClN3OS/c1-6(2)13(8(14)3-11)5-7-4-12-9(10)15-7/h4,6H,3,5,11H2,1-2H3 |
| Standard InChI Key | BLWBTPIAIAIQMQ-UHFFFAOYSA-N |
| SMILES | CC(C)N(CC1=CN=C(S1)Cl)C(=O)CN |
| Canonical SMILES | CC(C)N(CC1=CN=C(S1)Cl)C(=O)CN |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The compound’s molecular formula is C₉H₁₄ClN₃OS, with a molecular weight of 247.75 g/mol. Its IUPAC name, 2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-propan-2-ylacetamide, reflects its three primary components:
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A 2-chloro-thiazole ring, which contributes aromatic stability and electrophilic reactivity.
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An N-isopropyl acetamide group, providing hydrogen-bonding capabilities and structural flexibility.
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A methylene bridge linking the thiazole and acetamide moieties, enabling conformational diversity.
The canonical SMILES representation (CC(C)N(CC1=CN=C(S1)Cl)C(=O)CN) highlights the spatial arrangement of functional groups, while the Standard InChIKey (BLWBTPIAIAIQMQ-UHFFFAOYSA-N) serves as a unique identifier for chemical databases.
Physicochemical Characteristics
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 247.75 g/mol | |
| Hydrogen Bond Donors | 2 (amine and amide NH) | |
| Hydrogen Bond Acceptors | 4 (thiazole S, amide O, etc.) | |
| Topological Polar Surface Area | 95.7 Ų |
These properties suggest moderate solubility in polar aprotic solvents and potential membrane permeability, making it suitable for further pharmacological exploration.
Synthesis and Preparation
Synthetic Pathways
The synthesis typically involves a multi-step sequence (Figure 1):
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Thiazole Ring Formation: Cyclocondensation of 2-chloro-thiazol-5-ylmethylamine with thiourea or α-bromoketones under acidic conditions.
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Amide Coupling: Reaction of the thiazole intermediate with isopropylamine and acetyl chloride derivatives via nucleophilic acyl substitution.
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Purification: Chromatographic separation to isolate the desired stereoisomer and remove byproducts.
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring substitution occurs at the thiazole 5-position, which is electronically favored due to the chloro group’s meta-directing effects.
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Steric Hindrance: The isopropyl group on the acetamide nitrogen necessitates careful temperature control to prevent racemization.
| Precaution | Specification |
|---|---|
| Personal Protective Equipment | Nitrile gloves, lab coat, goggles |
| Ventilation | Fume hood with ≥100 ft/min airflow |
| Spill Management | Absorb with vermiculite, neutralize with 5% NaOH |
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